1-(1-Phenylcyclopropyl)-4-tosylpiperazine
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Overview
Description
1-(1-Phenylcyclopropyl)-4-tosylpiperazine is a chemical compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylcyclopropyl)-4-tosylpiperazine typically involves multiple steps. One common method starts with the preparation of 1-phenylcyclopropanol, which can be synthesized using the Kulinkovich reaction . This intermediate is then converted into 1-phenylcyclopropyl methanesulfonate or 1-phenylcyclopropyl 4-methylbenzenesulfonate, which are ideal for palladium cross-coupling reactions . The final step involves the reaction of these intermediates with piperazine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylcyclopropyl)-4-tosylpiperazine can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The tosyl group can be reduced to a simpler sulfonamide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(1-Phenylcyclopropyl)-4-tosylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Phenylcyclopropyl)-4-tosylpiperazine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially leading to pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopropanol: A precursor in the synthesis of 1-(1-Phenylcyclopropyl)-4-tosylpiperazine.
1-Phenylcyclopropyl methanesulfonate: Another intermediate used in the synthesis.
1-Phenylcyclopropyl 4-methylbenzenesulfonate: Also used in the synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group, a phenyl ring, and a tosyl-substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C20H24N2O2S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(1-phenylcyclopropyl)piperazine |
InChI |
InChI=1S/C20H24N2O2S/c1-17-7-9-19(10-8-17)25(23,24)22-15-13-21(14-16-22)20(11-12-20)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
InChI Key |
IIYOMNXPHBGFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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